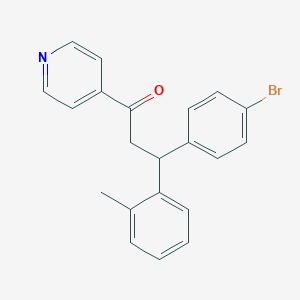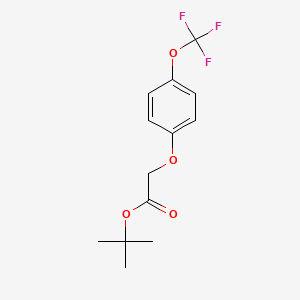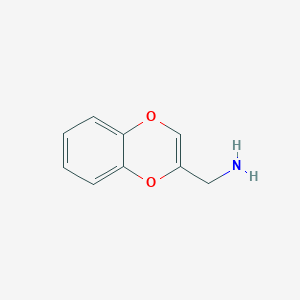
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one is an organic compound that features a complex structure with a bromophenyl group, a pyridinyl group, and a tolyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: An organic compound with a bromine atom in the para position of the phenyl ring.
Phenylboronic acid: Used in Suzuki–Miyaura coupling reactions.
Uniqueness
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.
特性
分子式 |
C21H18BrNO |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)-3-(2-methylphenyl)-1-pyridin-4-ylpropan-1-one |
InChI |
InChI=1S/C21H18BrNO/c1-15-4-2-3-5-19(15)20(16-6-8-18(22)9-7-16)14-21(24)17-10-12-23-13-11-17/h2-13,20H,14H2,1H3 |
InChIキー |
UFXXYDFRMMZNDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(CC(=O)C2=CC=NC=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-ethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B8582108.png)

![N-Methyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8582131.png)




![Ethanol, 2-[2-(10H-phenothiazin-10-yl)ethoxy]-](/img/structure/B8582176.png)



![8-Chloro-3-[(2,3-dichlorophenyl)methylidene]octane-2,4-dione](/img/structure/B8582197.png)
